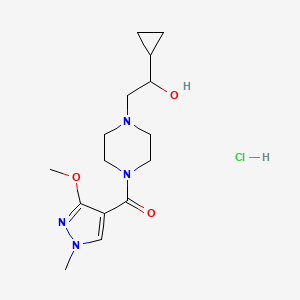

![molecular formula C20H24N4O3S2 B2618991 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1396889-61-4](/img/structure/B2618991.png)

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

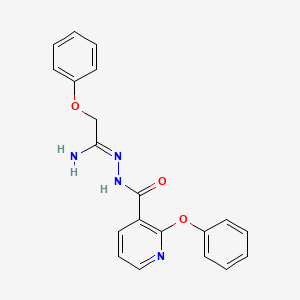

Scientific Research Applications

Use in Photovoltaics

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which is a part of the compound , have been extensively researched for use in photovoltaics . These systems have established themselves as a powerful design motif for applications such as organic photovoltaics .

Fluorescent Sensors

The BTZ motif in the compound also finds application as fluorescent sensors . These sensors are used in various fields, including biological research and environmental monitoring .

Visible Light Organophotocatalysts

The compound has potential use as visible-light organophotocatalysts . This application is particularly useful in the field of synthetic organic chemistry, where photocatalysis can enable the development of new synthetic routes .

Anti-Microbial Activity

A derivative of the compound, known as 3b, has shown anti-microbial properties against Staphylococcus aureus . This could be potentially useful in the development of new antimicrobial drugs .

Anti-Biofilm Properties

The same derivative, 3b, also exhibits anti-biofilm properties . It disrupts the formation of biofilms by S. aureus, which is a major challenge in treating infections caused by this bacterium .

Protease Induction

The compound 3b induces the overexpression of proteases in S. aureus, causing the lysis of its biofilms and killing the bacteria . This unique mechanism of action could be exploited in the development of novel therapeutic strategies against S. aureus infections .

properties

IUPAC Name |

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c1-13-4-5-14(2)19-18(13)23-20(28-19)24(3)12-17(25)22-11-10-15-6-8-16(9-7-15)29(21,26)27/h4-9H,10-12H2,1-3H3,(H,22,25)(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIZGSROHMXZBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2618912.png)

![2,2,2-trifluoro-N-[1-(prop-2-enoyl)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2618913.png)

![3-(4-chlorobenzyl)-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618915.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2618918.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide dioxalate](/img/structure/B2618920.png)

![9H-pyrido[2,3-b]indol-7-ol](/img/structure/B2618922.png)

![2-{3-Nitro-4-[(propan-2-yl)amino]benzenesulfonamido}acetic acid](/img/structure/B2618923.png)

![N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2618924.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2618929.png)

![4,7-Dimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2618931.png)